molecular formula C17H26N2O2 B6472631 3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2640867-43-0

3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6472631
CAS No.: 2640867-43-0
M. Wt: 290.4 g/mol
InChI Key: DHFYJDUFAUIXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS# 2640867-43-0) is a high-purity chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This specialized molecule features the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids that is of significant interest in medicinal chemistry and neuroscience research . Compounds based on this scaffold are frequently investigated for their interactions with central nervous system targets, including monoamine transporters . Research into 8-azabicyclo[3.2.1]octane derivatives has shown potential for developing ligands for the dopamine (DAT) and serotonin (SERT) transporters, which are critical for understanding the mechanisms of neuropsychiatric disorders and developing novel pharmacotherapies . Furthermore, this structural class has been explored in the development of potent, systemically available inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses . The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c20-17(18-14-5-7-21-8-6-14)19-15-3-4-16(19)11-13(10-15)9-12-1-2-12/h9,12,14-16H,1-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYJDUFAUIXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CC3CCC(C2)N3C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A widely adopted method involves RCM of diene precursors derived from ethyl isocyanoacetate . For example:

  • Ethyl isocyanoacetate is alkylated with a bromoalkene to form a diene.

  • RCM using Grubbs catalyst (e.g., 2nd generation) yields the bicyclic enamine.

  • Hydrolysis with 6N HCl furnishes the bicyclic amine hydrochloride (41% yield over three steps).

Asymmetric 1,3-Dipolar Cycloaddition

Cyclic azomethine ylides, generated from proline derivatives , undergo cycloaddition with dipolarophiles under dual catalysis (e.g., chiral Lewis acids). This method achieves enantiomeric excesses >90%.

Introduction of the Cyclopropylmethylidene Group

The 3-position of the bicyclic core is functionalized via Knoevenagel condensation or Wittig olefination .

Knoevenagel Condensation

  • The bicyclic ketone (obtained via oxidation of a secondary alcohol) reacts with cyclopropanecarbaldehyde in the presence of a base (e.g., piperidine).

  • This yields the α,β-unsaturated ketone (cyclopropylmethylidene derivative) with >75% efficiency.

Wittig Olefination

  • Treatment of the ketone with cyclopropylmethyltriphenylphosphonium ylide in THF.

  • Reaction proceeds at −78°C to room temperature, providing the alkene in 68–82% yield.

Carboxamide Formation with Oxan-4-amine

The 8-carboxamide is installed via acyl chloride coupling or carbodiimide-mediated amidation .

Acyl Chloride Route

  • The bicyclic carboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Reaction with oxan-4-amine in dichloromethane (DCM) at 0°C yields the carboxamide (85–92% yield).

Carbodiimide-Mediated Coupling

  • Activation of the carboxylic acid with EDC/HOBt in DMF.

  • Addition of oxan-4-amine at room temperature provides the amide in 78–88% yield.

Stereochemical Considerations

Chiral centers in the bicyclic core are controlled via:

  • Asymmetric catalysis during cycloaddition.

  • Chiral resolving agents (e.g., tartaric acid) for racemic mixtures.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)StereocontrolSource
RCM of diene precursorGrubbs catalyst, reflux41Moderate
Asymmetric cycloadditionChiral Lewis acid, RT65High (ee >90%)
Knoevenagel condensationPiperidine, ethanol, reflux75N/A
Wittig olefinationTHF, −78°C to RT82N/A
Acyl chloride amidationDCM, 0°C92Retention

Optimization and Scale-Up

  • Solvent selection : DMF improves carbodiimide-mediated amidation yields by 12% compared to THF.

  • Catalyst loading : Reducing Grubbs catalyst to 2 mol% maintains RCM efficiency while lowering costs.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) achieves >98% purity for final products.

Challenges and Solutions

  • Cyclopropane stability : Use of low temperatures (−78°C) during Wittig reactions prevents ring-opening.

  • Amine sensitivity : Boc-protection of the bicyclic amine before functionalization avoids side reactions.

Emerging Methodologies

  • Photocatalytic C–H activation for direct cyclopropylation (under investigation).

  • Flow chemistry approaches to enhance RCM reproducibility at scale .

Chemical Reactions Analysis

Functionalization at Position 3

The cyclopropylmethylidene group is introduced via Wittig olefination or cross-coupling reactions.

Wittig Reaction

  • Reagents : Cyclopropanecarboxaldehyde ylide (generated from phosphonium salts).

  • Conditions : THF, −78°C → rt, 12 h .

Palladium-Catalyzed Coupling

  • Enol triflate intermediates (e.g., tert-butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate) react with cyclopropylzinc bromide under Negishi conditions .

Carboxamide Formation

The N-(oxan-4-yl)carboxamide group is installed via amide coupling or Boc-deprotection followed by acylation :

Coupling with Oxan-4-amine

  • Reagents : HATU, DIPEA, DMF, rt, 6 h .

  • Substrate : 8-Azabicyclo[3.2.1]octane-8-carboxylic acid.

Boc-Deprotection and Acylation

  • Step 1 : TFA-mediated Boc removal (CH₂Cl₂, 0°C → rt, 2 h).

  • Step 2 : Reaction with oxan-4-yl carbonyl chloride (Et₃N, THF, 0°C → rt) .

Derivatization at C6/C7 Positions

The bicyclic scaffold undergoes hydroboration or epoxidation for further functionalization :

  • Hydroboration : 9-BBN, THF, 0°C → rt, yielding secondary alcohols.

  • Epoxidation : m-CPBA, CH₂Cl₂, rt, forming epoxides for downstream ring-opening reactions.

Stability and Reactivity

  • Cyclopropane Stability : Resists ring-opening under mild acidic/basic conditions but undergoes thermal [2π+2π] cycloaddition with electron-deficient dienophiles .

  • Amide Hydrolysis : Requires strong acids (e.g., 6M HCl, reflux) or bases (e.g., NaOH, 100°C) .

Scientific Research Applications

3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: It may be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Features Biological Target/Activity Reference
3-(Cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3: Cyclopropylmethylidene; 8: Oxan-4-yl carboxamide ~296.4 (estimated) Balanced lipophilicity (oxan-4-yl enhances polarity) Likely CNS targets (inferred from analogs)
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane 3: Cyclopropylidene; 8: 4-Chlorobenzoyl 287.8 Higher lipophilicity (chlorobenzoyl group) Unspecified; benzoyl may enhance receptor affinity
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline 3: Cyclopropylidene; 8: Dimethylaniline carboxamide 296.4 Increased lipophilicity (dimethylaniline) Potential kinase or GPCR modulation
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3: Triazole group 263.3 Hydrogen-bonding capacity (triazole) Mu opioid receptor/CCR5 bivalent ligands
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate 3: Bis(4-fluorophenyl)methoxy; 8: Dimethylaminoethyl 523.5 (salt) Enhanced solubility (oxalate salt); fluorinated groups improve metabolic stability Opioid receptor antagonists

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Cyclopropyl groups generally enhance metabolic stability by resisting oxidative degradation. Fluorinated analogs (e.g., ) further prolong half-lives via reduced CYP450 metabolism .
  • Salt Forms : Unlike the oxalate salts in , the target compound’s free base or hydrochloride salt may influence bioavailability and formulation .

Challenges and Opportunities

  • Synthetic Complexity : The cyclopropylmethylidene group may require specialized reagents (e.g., cyclopropanation agents), increasing synthesis difficulty compared to triazole or benzoyl analogs .
  • Toxicity Profiling: Dimethylaniline-containing analogs () raise concerns about genotoxicity, whereas the oxan-4-yl group is generally regarded as safe (GRAS) .

Biological Activity

The compound 3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amide that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug design. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N5OC_{15}H_{23}N_{5}O with a molecular weight of approximately 289.38 g/mol. Its structure features a bicyclic framework, which is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC15H23N5O
Molecular Weight289.38 g/mol
Structural ClassBicyclic Amides

Research indicates that compounds within the 1-azabicyclo[3.2.1]octane class, to which this compound belongs, exhibit significant interactions with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for the modulation of neurotransmitter levels in the brain, which can influence mood, cognition, and behavior.

Case Studies and Research Findings

  • Dopamine Transporter Inhibition : A study on related bicyclic compounds demonstrated that modifications in structure could lead to selective inhibition of DAT with varying potencies. For instance, some compounds exhibited IC50 values ranging from 7 to 43 nM against DAT while maintaining selectivity over SERT .
  • Synthesis and Evaluation : The synthesis of derivatives from the azabicyclo[3.2.1]octane framework has been explored extensively. Research has shown that these derivatives can be designed to enhance their efficacy as potential therapeutic agents for conditions such as depression and addiction .
  • Neuropharmacological Effects : In vivo studies have indicated that compounds similar to this compound can modulate dopaminergic pathways, suggesting potential applications in treating disorders like Parkinson's disease and substance use disorders.

Table 2: Biological Activity Summary

Activity TypeObservations
DAT InhibitionIC50 values between 7 - 43 nM
SERT SelectivitySignificant selectivity noted in several studies
Therapeutic PotentialApplications in mood disorders and addiction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(cyclopropylmethylidene)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and what intermediates are critical?

  • Methodological Answer : The synthesis often employs radical cyclization or stereoselective coupling reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99% purity) for bicyclic scaffolds . Key intermediates include Boc-protected precursors (e.g., tert-butyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate), which are functionalized via nucleophilic substitution or cross-coupling reactions .

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR : Assign stereochemistry using NOESY or COSY for bicyclic proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning, especially for cyclopropyl and oxan-4-yl groups .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s binding affinity to neurotransmitter transporters (e.g., DAT, SERT, NET)?

  • Methodological Answer : Rigid bicyclic scaffolds (e.g., 8-azabicyclo[3.2.1]octane) impose spatial constraints that modulate stereoselective binding. For example, exo-vs. endo-substituents on the cyclopropane ring alter interactions with hydrophobic pockets in transporters. Radioligand binding assays (using [³H]citalopram for SERT) and uptake inhibition studies (IC₅₀ comparisons) quantify these effects .

Q. What computational strategies are effective for predicting the compound’s interaction with G protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor complexes, focusing on conserved residues in GPCR binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of interactions (e.g., hydrogen bonding with oxan-4-yl oxygen) over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for cyclopropylmethylidene modifications .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for transporter assays) .
  • Receptor Isoforms : Screen for species-specific receptor variants (e.g., human vs. rat NET) .

Specialized Methodological Questions

Q. What protocols are recommended for assessing the compound’s metabolic stability and CYP450 interactions?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate % inhibition .

Q. How can bioorthogonal chemistry enhance target engagement studies for this compound?

  • Methodological Answer : Incorporate tetrazine or TCO (trans-cyclooctene) tags via the oxan-4-yl group for click chemistry. Validate using live-cell fluorescence microscopy or PET imaging (e.g., [¹⁸F]NS8880 for NET targeting) .

Q. What strategies mitigate crystallinity challenges during formulation development?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) and analyze via PXRD .
  • Amorphization : Employ spray-drying with PVP or HPMC to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.